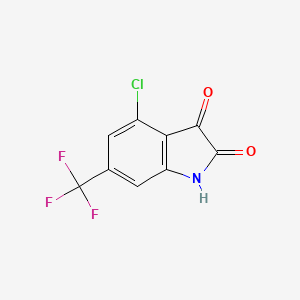
Methylphenidate-D9
Vue d'ensemble
Description
Methylphenidate-D9 is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD). It is thought to block the reuptake of norepinephrine and dopamine and increase the release of these monoamines . It is also prescribed for the treatment of tachycardia and narcolepsy .
Synthesis Analysis
The synthesis of Methylphenidate-D9 involves a rhodium (II)-catalyzed intermolecular C–H insertion of methyl aryldiazoacetates with either N-Boc-piperidine or N-Boc-pyrrolidine followed by deprotection with trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of Methylphenidate-D9 is C14H10D9NO2 · HCl . The average mass is 233.306 Da and the monoisotopic mass is 233.141586 Da . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Methylphenidate-D9 is suitable for quantitation of methylphenidate levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis .Physical And Chemical Properties Analysis
Methylphenidate-D9 has a molecular weight of 278.82 . It is stable in acid, hydrolytic, thermal, and photolytic degradation conditions but degrades significantly in base stress condition and slightly in oxidative stress condition .Safety And Hazards
Methylphenidate-D9, like other CNS stimulants, can result in overdose and death, especially with higher doses or unapproved methods of administration, such as snorting or injection . It is known to slightly raise blood pressure and accelerate the heart rate . Long-term use of methylphenidate does not increase the risk of growth impairments, psychiatric or neurological adverse events .
Propriétés
Numéro CAS |
1219908-85-6 |
|---|---|
Nom du produit |
Methylphenidate-D9 |
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
242.366 |
Nom IUPAC |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D |
Clé InChI |
DUGOZIWVEXMGBE-DNIAVSQBSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Synonymes |
Methylphenidate-D9 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)
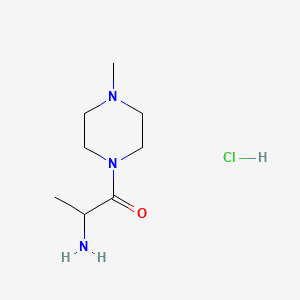
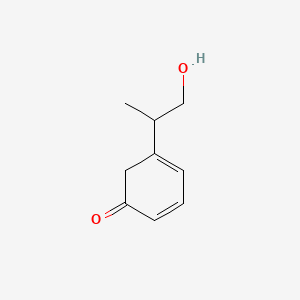
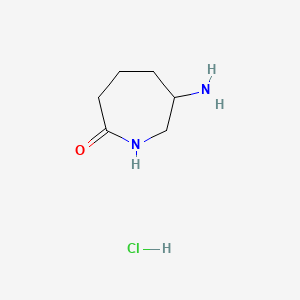
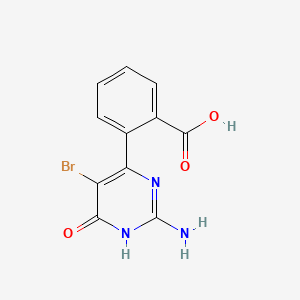
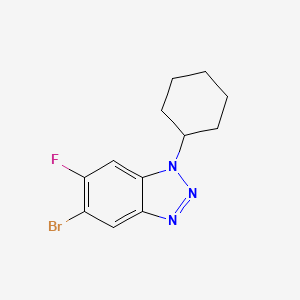
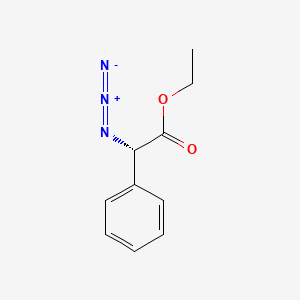
![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
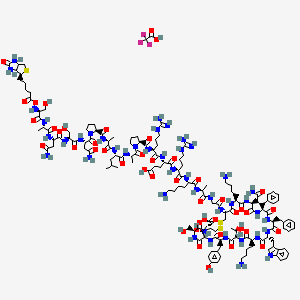
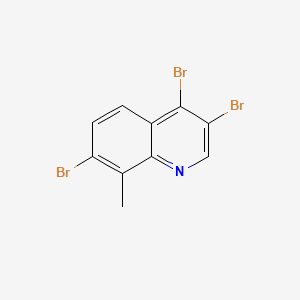
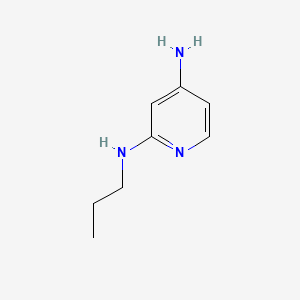
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
